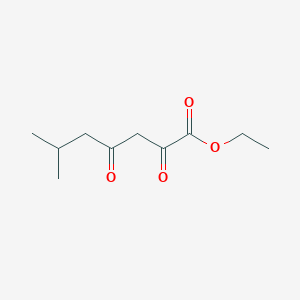

Tert-butyl 3-cyclopropyl-3-oxopropanoate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing tert-butyl 3-cyclopropyl-3-oxopropanoate involves the reaction of 5-cyclopropylcarbonyl-2,2-dimethyl-1,3-dioxan-4,6-dione with tert-butanol in dry toluene. The mixture is stirred and heated at 80°C for 4 hours. After cooling, the mixture is washed with water, dried with anhydrous sodium sulfate, treated with decolorizing charcoal, and filtered. The filtrate is then evaporated to dryness, and the residue is distilled to obtain this compound as a clear oil.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 3-cyclopropyl-3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can be reduced using common reducing agents.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of tert-butyl 3-cyclopropyl-3-oxopropanoate involves its role as an intermediate in the synthesis of KRAS G12C inhibitors. These inhibitors target the KRAS G12C mutation, which is prevalent in certain types of cancer. By inhibiting this mutation, the compound helps in blocking the signaling pathways that promote cancer cell growth and survival.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 3-cyclobutyl-3-oxopropanoate

- Tert-butyl 3-pyrrolidinylcarbamate

- Tert-butyl 3-formylphenylcarbamate

Uniqueness

Tert-butyl 3-cyclopropyl-3-oxopropanoate is unique due to its specific structure, which includes a cyclopropyl group and a tert-butyl ester. This structure imparts distinct chemical properties and reactivity, making it particularly useful in the synthesis of KRAS G12C inhibitors .

Propiedades

IUPAC Name |

tert-butyl 3-cyclopropyl-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-10(2,3)13-9(12)6-8(11)7-4-5-7/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPRGLWJJQBWRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(diphenylmethyl)piperazin-1-yl]quinoxaline](/img/structure/B2766078.png)

![N-(tert-butyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2766085.png)

![2-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2766086.png)

![1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B2766089.png)

![N4-(2,4-dimethylphenyl)-N6-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2766090.png)